molecular formula C13H13N3O4 B2676805 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid CAS No. 903863-91-2

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B2676805
CAS No.: 903863-91-2
M. Wt: 275.264
InChI Key: IZRIZZIYBBRYBI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols . Major products formed from these reactions include amino derivatives, substituted piperidines, and esterified products .

Scientific Research Applications

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

    1-(2-Cyano-4-nitrophenyl)piperidine-3-carboxylic acid: Differing in the position of the carboxylic acid group.

    1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide: Featuring an amide group instead of a carboxylic acid group.

    1-(2-Cyano-4-nitrophenyl)piperidine-4-methyl ester: Containing a methyl ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c14-8-10-7-11(16(19)20)1-2-12(10)15-5-3-9(4-6-15)13(17)18/h1-2,7,9H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRIZZIYBBRYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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